molecular formula C13H20O9 B14142434 methyl 2,3,4-tri-O-acetyl-alpha-D-galactopyranoside CAS No. 38982-57-9

methyl 2,3,4-tri-O-acetyl-alpha-D-galactopyranoside

Cat. No.: B14142434
CAS No.: 38982-57-9
M. Wt: 320.29 g/mol
InChI Key: OBVFJYUDIWPVKD-SJHCENCUSA-N
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Description

Alpha-D-Galactopyranoside, methyl, 2,3,4-triacetate: is a derivative of galactose, a type of sugar. It is a methylated and acetylated form of alpha-D-galactopyranoside, which is a monosaccharide. This compound is often used in biochemical research and has various applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Galactopyranoside, methyl, 2,3,4-triacetate typically involves the acetylation of methyl alpha-D-galactopyranoside. The process includes the following steps:

    Starting Material: Methyl alpha-D-galactopyranoside.

    Acetylation: The hydroxyl groups at positions 2, 3, and 4 of the galactopyranoside ring are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Purification: The product is purified through crystallization or chromatography to obtain the desired compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Bulk Acetylation: Using large reactors for the acetylation process.

    Continuous Purification: Employing continuous chromatography systems for efficient purification.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions: Alpha-D-Galactopyranoside, methyl, 2,3,4-triacetate can undergo various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the parent compound, methyl alpha-D-galactopyranoside.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Hydrolysis: Methyl alpha-D-galactopyranoside.

    Oxidation: Aldehydes or carboxylic acids.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Alpha-D-Galactopyranoside, methyl, 2,3,4-triacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.

    Biology: Employed in studies of carbohydrate metabolism and enzyme activity.

    Medicine: Investigated for its potential role in drug delivery systems and as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of alpha-D-Galactopyranoside, methyl, 2,3,4-triacetate involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate or inhibitor for enzymes involved in carbohydrate metabolism. It can also bind to carbohydrate-binding proteins, influencing various cellular processes.

Molecular Targets and Pathways:

    Enzymes: Alpha-galactosidases and other glycosidases.

    Receptors: Carbohydrate-binding proteins such as lectins.

    Pathways: Carbohydrate metabolism pathways, including glycolysis and gluconeogenesis.

Comparison with Similar Compounds

Alpha-D-Galactopyranoside, methyl, 2,3,4-triacetate can be compared with other similar compounds such as:

    Methyl alpha-D-glucopyranoside: Similar structure but derived from glucose instead of galactose.

    Methyl beta-D-galactopyranoside: Differing in the anomeric configuration (beta instead of alpha).

    Methyl alpha-D-mannopyranoside: Derived from mannose, another monosaccharide.

Uniqueness: The uniqueness of alpha-D-Galactopyranoside, methyl, 2,3,4-triacetate lies in its specific acetylation pattern and its applications in various fields of research. Its ability to undergo specific chemical reactions and its role as a building block in carbohydrate chemistry make it a valuable compound in scientific studies.

Properties

CAS No.

38982-57-9

Molecular Formula

C13H20O9

Molecular Weight

320.29 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl] acetate

InChI

InChI=1S/C13H20O9/c1-6(15)19-10-9(5-14)22-13(18-4)12(21-8(3)17)11(10)20-7(2)16/h9-14H,5H2,1-4H3/t9-,10+,11+,12-,13+/m1/s1

InChI Key

OBVFJYUDIWPVKD-SJHCENCUSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC)CO

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CO

Origin of Product

United States

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